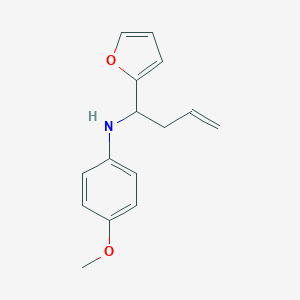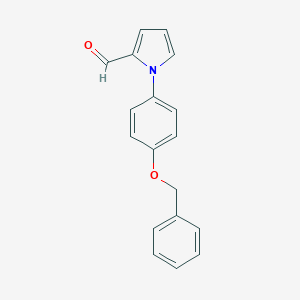
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PMP and has been found to have unique properties that make it a valuable tool for researchers.
Mechanism Of Action
The mechanism of action of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves its ability to bind to specific target molecules. This binding results in a change in the fluorescence properties of the compound, allowing for detection and measurement of the target molecule.
Biochemical And Physiological Effects
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been found to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. This makes it a valuable tool for studying biological systems without interfering with their normal function.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde in lab experiments include its high sensitivity and specificity for detecting target molecules. It is also easy to use and can be used in a variety of experimental setups. The limitations of using this compound include its cost and the need for specialized equipment for detection and measurement.
Future Directions
There are many potential future directions for research involving 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde. One possible direction is the development of new applications for this compound in biological imaging and sensing. Another direction is the optimization of the synthesis method to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in drug discovery and development.
Synthesis Methods
The synthesis of 1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde involves the reaction of 4-bromoanisole and pyrrole-2-carboxaldehyde in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde has been used in various scientific research applications. It has been found to have potential as a fluorescent probe for imaging biological systems. PMP has also been used as a tool for studying protein-protein interactions and protein-ligand interactions.
properties
CAS RN |
169036-62-8 |
|---|---|
Product Name |
1-(4-Phenylmethoxyphenyl)pyrrole-2-carbaldehyde |
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c20-13-17-7-4-12-19(17)16-8-10-18(11-9-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
LJKXQTXJGLJEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



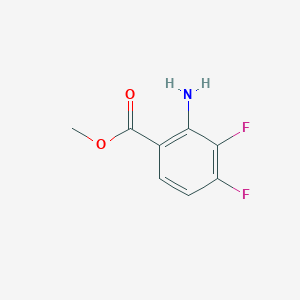
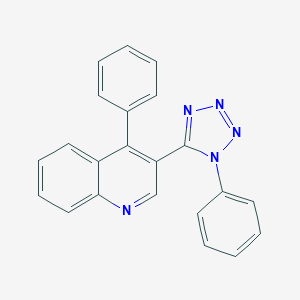
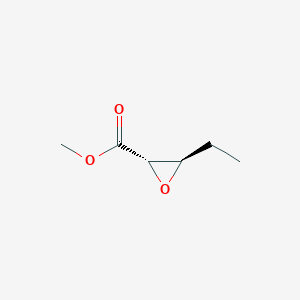
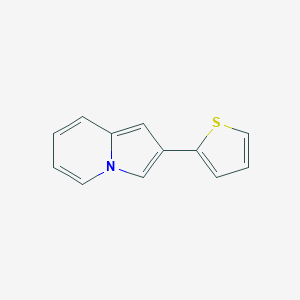
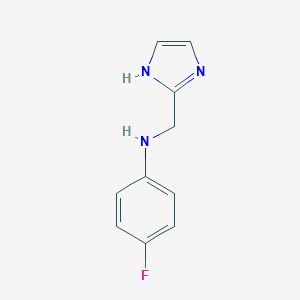
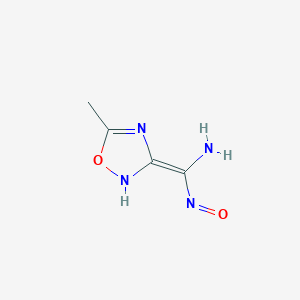
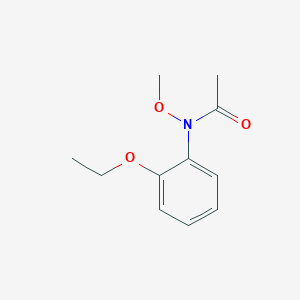
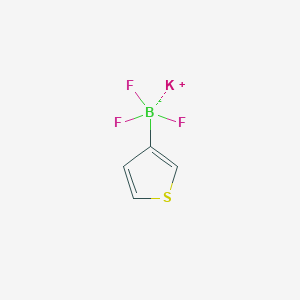
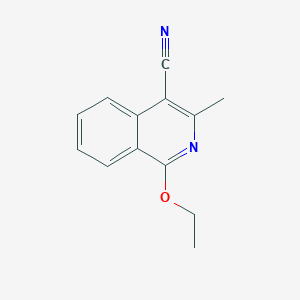
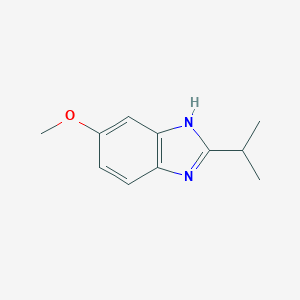
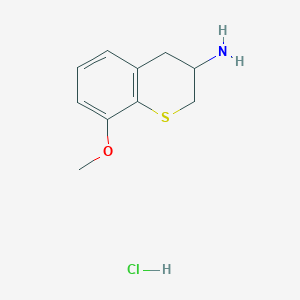
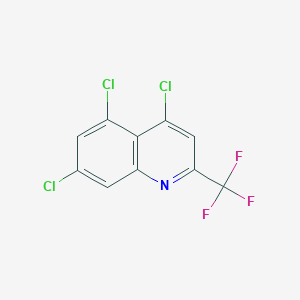
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
